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molecular formula C17H18N2O2 B1197606 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide

4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide

Cat. No. B1197606
M. Wt: 282.34 g/mol
InChI Key: WWMCCCSLQVOFKE-UHFFFAOYSA-N
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Patent
US04642379

Procedure details

To a solution of 2.0 g of 4-amino-N-(2,6-dimethylphenyl)benzamide in dimethylformamide were added 1 ml of pyridine followed by 710 μl of acetyl chloride. The reaction was stirrred at room temperature for 2 hours, diluted with water, and chilled to approximately 4° C. The title product was recovered by filtration in 85% yield, m.p. 293°-295° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
710 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][C:9]2[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:10]=2[CH3:16])=[O:7])=[CH:4][CH:3]=1.N1C=CC=CC=1.[C:25](Cl)(=[O:27])[CH3:26]>CN(C)C=O.O>[C:25]([NH:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][C:9]2[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:10]=2[CH3:16])=[O:7])=[CH:4][CH:3]=1)(=[O:27])[CH3:26]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C(C(=O)NC2=C(C=CC=C2C)C)C=C1
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
710 μL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The title product was recovered by filtration in 85% yield, m.p. 293°-295° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)NC1=CC=C(C(=O)NC2=C(C=CC=C2C)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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